molecular formula C18H15BrN2O3 B11336555 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11336555
M. Wt: 387.2 g/mol
InChI Key: KIBZJPYMLFSFCQ-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide
  • N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide
  • N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H15BrN2O3/c1-23-15-8-2-12(3-9-15)10-17(22)20-18-11-16(21-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

KIBZJPYMLFSFCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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